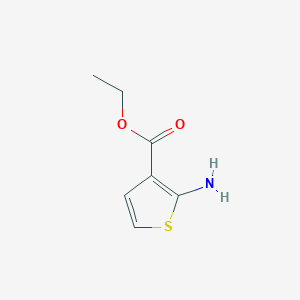

Ethyl 2-aminothiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQYFVTEPGXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365792 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31891-06-2 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-aminothiophene-3-carboxylate molecular structure and weight

An In-depth Technical Guide to Ethyl 2-aminothiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical scaffolds is paramount. This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. This guide provides a detailed overview of its molecular structure, weight, and a representative synthetic protocol.

Molecular Structure and Properties

This compound is a substituted thiophene ring with an amino group at the 2-position and an ethyl carboxylate group at the 3-position. Its chemical properties make it a valuable intermediate in medicinal chemistry.

Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₉NO₂S | [1][2][3] |

| Molecular Weight | 171.22 g/mol | [1][2][4][5] |

| CAS Number | 31891-06-2 | [1][2] |

| SMILES | CCOC(=O)C1=C(SC=C1)N | [1] |

| Melting Point | 42 °C | [4] |

| Boiling Point | 273.6 ± 20.0 °C (Predicted) | [4] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [4] |

Experimental Protocols: The Gewald Synthesis

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[6][7][8]

General Procedure for the Synthesis of this compound Derivatives:

-

Reaction Setup: To a mixture of the appropriate ketone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in absolute ethanol (150 ml), add elemental sulfur powder (0.1 mol).[7]

-

Catalyst Addition: Slowly add a suitable base, such as diethylamine (20 ml) or morpholine, to the reaction mixture.[6][7]

-

Reaction Conditions: Heat the mixture to a temperature between 50-65°C and stir continuously for 2-3 hours.[7][9][10]

-

Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[9][10]

-

Work-up: After completion, cool the reaction mixture in a refrigerator overnight.[7] The resulting precipitate is then quenched with ice-cold water.[9][10]

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to yield the purified this compound derivative.[6][7] Further purification can be achieved using silica gel column chromatography.[9][10]

Synthesis Workflow

The logical flow of the Gewald synthesis for this compound derivatives can be visualized as follows:

Caption: Workflow of the Gewald reaction for synthesizing this compound.

References

- 1. This compound | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 3-aminothiophene-2-carboxylate [myskinrecipes.com]

- 6. asianpubs.org [asianpubs.org]

- 7. ijpbs.com [ijpbs.com]

- 8. sciforum.net [sciforum.net]

- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-aminothiophene-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this heterocyclic compound.

Introduction

This compound is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Accurate and detailed spectral characterization is paramount for confirming the structure and purity of this compound. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, supported by experimental protocols and data visualization to facilitate a deeper understanding of its molecular structure.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with a systematic atom numbering scheme applied for clear assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Quantitative NMR Spectral Data

¹H NMR Spectral Data

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~6.8 - 7.0 | d | ~5.0 - 6.0 | 1H |

| H5 | ~6.0 - 6.2 | d | ~5.0 - 6.0 | 1H |

| NH₂ | ~5.9 (broad s) | br s | - | 2H |

| OCH₂ | ~4.2 | q | ~7.1 | 2H |

| CH₃ | ~1.3 | t | ~7.1 | 3H |

¹³C NMR Spectral Data

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | ~164 |

| C3 | ~103 |

| C4 | ~122 |

| C5 | ~110 |

| C=O | ~166 |

| OCH₂ | ~60 |

| CH₃ | ~14 |

Experimental Protocols

The following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): If required for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

NMR Data Acquisition

-

Instrumentation: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Spectral Width: A spectral width of approximately 10-15 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Visualization of Experimental Workflow

The logical flow of the experimental procedure for obtaining NMR spectral data is illustrated in the following diagram.

Caption: A flowchart illustrating the key steps in the experimental workflow for NMR analysis.

Conclusion

This technical guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound. The presented information, including tabulated spectral data and a visual representation of the experimental workflow, is designed to aid researchers in the unambiguous identification and characterization of this important chemical entity. While the provided spectral data is based on closely related structures, it serves as a reliable reference for interpreting experimentally obtained spectra of the title compound.

References

Unveiling the Molecular Blueprint: An In-depth Spectroscopic Analysis of Ethyl 2-aminothiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and physicochemical properties of molecular entities is paramount. This technical guide provides a detailed analysis of Ethyl 2-aminothiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry, utilizing Infrared (IR) spectroscopy and Mass Spectrometry (MS). The following sections present key spectral data, comprehensive experimental protocols, and visual representations of the underlying chemical processes.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Quantitative IR Data Summary

The table below summarizes the prominent absorption peaks observed in the IR spectrum of this compound, along with their corresponding functional group assignments. The data is compiled from various spectroscopic databases and literature sources.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3460 - 3400 | Primary Amine (N-H) | Asymmetric Stretch |

| 3320 - 3290 | Primary Amine (N-H) | Symmetric Stretch |

| 3060 - 2950 | C-H (Aromatic/Alkyl) | Stretch |

| 1670 - 1640 | Carbonyl (C=O) of Ester | Stretch |

| 1610 - 1580 | C=C (Thiophene Ring) | Stretch |

| 1500 - 1430 | C=C (Thiophene Ring) | Stretch |

| 1270 - 1250 | C-O (Ester) | Stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines the procedure for obtaining an IR spectrum of a solid sample like this compound using the KBr pellet method.[1]

Materials:

-

This compound

-

Potassium Bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Dry the this compound sample and KBr thoroughly to remove any moisture, which can interfere with the spectrum.

-

Grinding: In the agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the ground powder to the die of the pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for structural elucidation. The molecular weight of this compound (C₇H₉NO₂S) is 171.22 g/mol .[1]

Quantitative Mass Spectrometry Data

The expected mass spectrum of this compound would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 171. Under electrospray ionization (ESI) conditions, a protonated molecule ([M+H]⁺) at m/z 172 would be prominent. The table below lists the expected major fragments and their corresponding m/z values.

| m/z | Proposed Fragment Ion |

| 171 | [C₇H₉NO₂S]⁺ (Molecular Ion) |

| 142 | [M - C₂H₅]⁺ |

| 126 | [M - OC₂H₅]⁺ |

| 98 | [M - COOC₂H₅]⁺ |

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

The following is a generalized protocol for obtaining a mass spectrum of an organic compound using an EI-MS instrument.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an electron impact ion source

Procedure:

-

Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent. Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, characteristic ions.[2]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizing the Processes

To better illustrate the experimental workflow and the chemical transformations occurring during analysis, the following diagrams are provided.

Caption: Experimental workflows for IR and Mass Spectrometry analysis.

Caption: Proposed fragmentation pathway of this compound.

References

A Comprehensive Technical Guide to Ethyl 2-aminothiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its thiophene core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols for its synthesis and diagrams of relevant signaling pathways are presented to support researchers in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a stable solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various sources.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-thiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-3-thiophenecarboxylate | [2] |

| CAS Number | 31891-06-2 | [4] |

| Molecular Formula | C₇H₉NO₂S | [3] |

| Molecular Weight | 171.22 g/mol | [2] |

| Appearance | White to light yellow or brown crystalline solid/powder | [5] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 273.6 ± 20.0 °C (Predicted) | [1] |

| Solubility | Slightly soluble in water. Soluble in ethanol, methanol, chloroform, dichloromethane, and dimethylformamide. | [1] |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |

Spectral Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. Representative spectral data is provided below.

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ (ppm): 1.23 (t, 3H, H-ester), 4.13 (q, 2H, OCH₂), 7.19 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.40, 18.40, 59.54, 102.85, 106.72, 136.71, 164.17, 166.13 |

| IR (KBr, νₘₐₓ, cm⁻¹) | 3416, 3294 (NH), 2986, 2856 (CH), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O) |

| Mass Spec (ESI-MS) | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15 (for a derivative) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound and its derivatives is the Gewald three-component reaction .[6] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6]

General Experimental Protocol for Gewald Synthesis

This protocol is a generalized procedure based on several reported methods.[5][6]

Materials:

-

Appropriate ketone (e.g., cyclohexanone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., morpholine or diethylamine)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

In a round-bottom flask, a mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent (e.g., methanol).

-

The basic catalyst (e.g., morpholine, 0.5-1 equivalent) is added dropwise to the stirred mixture at a controlled temperature, typically between 35-40 °C.

-

The reaction mixture is then heated to a moderate temperature (e.g., 45-50 °C) and stirred for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and then often chilled in an ice bath to facilitate the precipitation of the product.

-

The crude product is collected by filtration and washed with a cold solvent (e.g., ethanol).

-

The collected solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.

Alternative and Green Synthesis Methodologies

Recent research has focused on developing more environmentally friendly approaches to the Gewald reaction. These include the use of greener solvents like water, catalyst-free conditions under ultrasound activation, and the use of solid-supported catalysts such as ZnO/nanoclinoptilolite, which can be recycled.[7] Another innovative approach is the use of ball-milling, which allows for a solvent- and catalyst-free synthesis with high yields and short reaction times.[8]

Synthesis Workflow Diagram

Caption: Workflow for the Gewald synthesis of this compound.

Applications in Drug Discovery and Development

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A particularly promising area of research is their use as scaffolds for the development of kinase inhibitors.

Thiophene-Based Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been shown to inhibit several important kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK).[9][10]

Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a major driver in many types of cancer. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are an important class of anticancer drugs. Thiophene-based compounds derived from this compound have been developed as potent EGFR inhibitors.[9]

Caption: EGFR signaling pathway and the inhibitory action of thiophene derivatives.

Inhibition of the JNK Signaling Pathway

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated in response to various cellular stresses, such as inflammation and apoptosis.[5] Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of JNK, potentially acting at both the ATP-binding site and the JIP docking site.[10]

Caption: JNK signaling pathway and its inhibition by thiophene-based compounds.

Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors based on the 2-aminothiophene scaffold relies heavily on understanding the structure-activity relationship (SAR). For instance, in the development of atypical protein kinase C (aPKC) inhibitors, it was found that electron-donating groups on the C-4 aryl moiety of the 2-amino-3-carboxy-4-phenylthiophene backbone are crucial for inhibitory activity.[8] Conversely, electron-withdrawing groups generally lead to a decrease in activity.[8] Such SAR studies are vital for the rational design of new and more effective drug candidates.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard Information | |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Conclusion

This compound is a cornerstone synthetic intermediate in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant therapeutic potential. Its role in the generation of kinase inhibitors for cancer therapy is a testament to its importance in modern drug discovery. The straightforward and adaptable Gewald synthesis allows for the facile creation of extensive compound libraries for SAR studies. Future research will undoubtedly continue to uncover new applications for this versatile scaffold, leading to the development of novel therapeutics for a range of diseases.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. paulogentil.com [paulogentil.com]

- 10. Design and synthesis of a novel, orally active, brain penetrant, tri-substituted thiophene based JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Synthesis of Ethyl 2-aminothiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and synthesis of Ethyl 2-aminothiophene-3-carboxylate, a key intermediate in medicinal chemistry and materials science. This document compiles available data on its solubility in various organic solvents, details common experimental protocols for its synthesis, and presents a visual representation of a typical synthetic workflow.

Core Topic: Solubility of this compound

This compound (CAS No. 31891-06-2) is a thiophene derivative with a molecular formula of C₇H₉NO₂S. Its solubility is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative solubility data is not widely available in published literature, a qualitative understanding can be drawn from various sources. The compound is generally characterized as being soluble in many common organic solvents but has limited solubility in water.

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in several organic solvents. This information is primarily derived from its use in synthesis and purification procedures described in scientific literature.

| Solvent | Qualitative Solubility | Remarks |

| Water | Slightly soluble[1][2] | The non-polar thiophene ring and ethyl group limit its solubility in aqueous media. |

| Ethanol | Soluble | Commonly used as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[3] |

| Methanol | Soluble | Used as a solvent in one-pot synthesis reactions.[3] |

| Dimethylformamide (DMF) | Soluble | Mentioned as a solvent for reactions involving 2-aminothiophene derivatives.[4][5] |

| Ethyl Acetate | Soluble | Used as an extraction solvent and for recrystallization, suggesting good solubility. |

| Dioxane | Soluble | Mentioned as a solvent for the synthesis of 2-aminothiophene derivatives.[5] |

| Ether | Soluble | Thiophene and its derivatives are generally soluble in ether.[6][7] |

| Toluene | Soluble | Thiophene is soluble in toluene.[7] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a general protocol for the experimental determination of solubility, which can be adapted for this compound.

Synthesis via Gewald Reaction

A prevalent method for the synthesis of this compound is the Gewald reaction, a one-pot multicomponent reaction.[3][8][9]

Materials:

-

A ketone or aldehyde (for substituted derivatives; for the parent compound, this would be a precursor that can generate a β-carbonucleophile)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine, diethylamine, or triethylamine)[3][5]

Procedure:

-

To a stirred mixture of the appropriate ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[3]

-

The reaction mixture is then stirred at 45 °C for 3 hours.[3]

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

General Protocol for Solubility Determination

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, ethyl acetate, etc.)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the mixture to settle, letting the undissolved solid sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until the dissolved solid is completely dry.

-

Weigh the dish or vial containing the solid residue.

-

Calculate the solubility by subtracting the initial weight of the empty container from the final weight to determine the mass of the dissolved solute. Express the solubility in terms of g/100 mL or mol/L.

-

Repeat the procedure for each solvent and at each desired temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the Gewald synthesis for this compound.

A schematic workflow of the Gewald synthesis for this compound.

Logical relationship between solubility, synthesis, purification, and application.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. asianpubs.org [asianpubs.org]

- 4. ijpbs.com [ijpbs.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

In-Depth Technical Guide: Safety and Handling of Ethyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-aminothiophene-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | --INVALID-LINK-- |

| Molecular Weight | 171.22 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow crystalline powder | Chem-Impex |

| Melting Point | 42 °C | ChemBK |

| Boiling Point | 273.6 ± 20.0 °C (Predicted) | ChemBK |

| Density | 1.262 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Solubility | Slightly soluble in water | ChemicalBook |

| Flash Point | 119.289 °C | ChemBK |

| Vapor Pressure | 0.006 mmHg at 25°C | ChemBK |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicity Data

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following diagram outlines a general workflow for selecting the necessary PPE.

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of dust.[2]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Prevent the build-up of electrostatic charge.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Protect from light.

-

Incompatible materials to avoid are strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

Experimental Protocols

The following are examples of experimental protocols for the synthesis and purification of this compound, based on the Gewald reaction.

Synthesis via Gewald Reaction

Objective: To synthesize this compound from a ketone, ethyl cyanoacetate, and elemental sulfur.

Materials:

-

Appropriate ketone (e.g., cyclohexanone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., morpholine or diethylamine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent.

-

Add elemental sulfur (1 equivalent) to the mixture.

-

Slowly add the base catalyst (e.g., 0.5 equivalents of morpholine) to the reaction mixture with stirring.

-

Heat the reaction mixture to a temperature between 45-65°C and maintain for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

Purification by Recrystallization

Objective: To purify the crude this compound.

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product in a vacuum oven.

Purification by Column Chromatography

Objective: To achieve high purity of this compound.

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Eluent system (e.g., hexane:ethyl acetate mixture, typically 7:3)

Procedure:

-

Prepare a silica gel slurry in the eluent and pack a chromatography column.

-

Dissolve a small amount of the crude product in a minimum volume of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Disclaimer: This document is intended as a guide and does not replace a thorough risk assessment that should be conducted prior to any handling or use of this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

Commercial Sourcing and Technical Guide for High-Purity Ethyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for high-purity Ethyl 2-aminothiophene-3-carboxylate (CAS No. 31891-06-2). This versatile heterocyclic compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. This document outlines specifications from various commercial suppliers, detailed experimental protocols for its synthesis and quality control, and a visual representation of its synthetic pathway.

Commercial Supplier Specifications

High-purity this compound is available from a range of chemical suppliers. The following table summarizes the typical specifications offered by various vendors. It is important to note that specifications can vary by lot and supplier, and it is always recommended to request a certificate of analysis for critical applications.

| Supplier | Purity Specification | Analytical Method | Notes |

| CP Lab Safety | ≥ 98%[1] | Gas Chromatography (GC) | |

| Chem-Impex | ≥ 97%[2] | Gas Chromatography (GC) | |

| Guidechem | 97% to 99%[3] | Not specified | Purity range depends on the manufacturing process. |

| MySkinRecipes | 98% | Not specified | |

| ChemicalBook | 85.0-99.8% | Not specified | Wide range of purities available from various listed suppliers.[4] |

Experimental Protocols

This section details the methodologies for the synthesis and quality control analysis of this compound.

Synthesis Protocol: Gewald Reaction

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[5][6][7] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Materials and Reagents:

-

A suitable ketone or aldehyde (e.g., cyclohexanone or acetone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

A basic catalyst (e.g., morpholine or diethylamine)

-

Anhydrous ethanol or methanol

-

Ethyl acetate (for extraction)

-

Hexane (for purification)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol, add elemental sulfur (1.1 eq).

-

To this stirred suspension, add the basic catalyst (e.g., morpholine, 0.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 40-50°C and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8][9]

Quality Control Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

-

Instrumentation: A standard GC-MS system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 15°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Detector Temperature (FID): 300°C.

-

MS Parameters (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-450 amu.

-

-

Sample Preparation: Dissolve a small amount of the sample in ethyl acetate or dichloromethane.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl3) with tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~1.35 (t, 3H, -CH2CH3)

-

~4.25 (q, 2H, -CH2CH3)

-

~5.9-6.1 (br s, 2H, -NH2)

-

~6.7 (d, 1H, thiophene-H)

-

~7.5 (d, 1H, thiophene-H)

-

-

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~14.5 (-CH2CH3)

-

~59.5 (-CH2CH3)

-

~108 (thiophene-C)

-

~118 (thiophene-C)

-

~130 (thiophene-C)

-

~160 (thiophene-C-NH2)

-

~166 (C=O)

-

3. Infrared (IR) Spectroscopy for Functional Group Identification

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a KBr pellet or a thin film.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3450-3300 (N-H stretching, two bands for -NH2)

-

2980-2850 (C-H stretching of ethyl group)

-

~1670 (C=O stretching of the ester)

-

~1600 (N-H bending)

-

~1550 (C=C stretching of the thiophene ring)

-

Synthesis Pathway Diagram

The following diagram illustrates the Gewald synthesis of this compound.

Caption: The Gewald reaction pathway for the synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 31891-06-2 [chemicalbook.com]

- 5. sciforum.net [sciforum.net]

- 6. asianpubs.org [asianpubs.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. ijcmas.com [ijcmas.com]

- 9. heteroletters.org [heteroletters.org]

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of Ethyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-aminothiophene-3-carboxylate via the Gewald reaction. This versatile multicomponent reaction is a cornerstone in heterocyclic chemistry, enabling the efficient, one-pot synthesis of highly substituted 2-aminothiophenes. These compounds are pivotal intermediates in the development of novel therapeutic agents and functional materials.[1][2][3][4][5]

Introduction

The Gewald reaction, named after its discoverer Karl Gewald, is a powerful synthetic tool for the preparation of 2-aminothiophenes.[6] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[6][7] The resulting this compound and its derivatives are crucial building blocks in medicinal chemistry, forming the core of various biologically active compounds with applications ranging from antimicrobial to anti-inflammatory agents.[3][4][8]

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene group of the cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[6][9] The versatility of the Gewald reaction allows for the generation of a diverse library of thiophene derivatives by varying the starting materials.[10]

Experimental Protocols

Several methodologies for the Gewald synthesis have been reported, including conventional heating, microwave-assisted synthesis, and solvent-free ball-milling techniques.[10][11] Below are detailed protocols for common approaches.

Protocol 1: Conventional Synthesis using Diethylamine as Catalyst

This protocol describes a widely used method for the synthesis of this compound using conventional heating.

Materials:

-

Acetone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Absolute ethanol

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (100–200 mesh)

-

Hexane

Procedure:

-

To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in 2 mL of absolute ethanol, add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in 2 mL of absolute ethanol.[12][13]

-

Stir the reaction mixture constantly at 50°C for 3 hours.[12][13]

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).[12][13]

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.[12][13]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[12][13]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.[12][13]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[6]

Materials:

-

Substituted acetophenone (e.g., acetophenone) (0.01 mol)

-

Ethyl cyanoacetate (0.01 mol)

-

Elemental sulfur (0.05 mol)

-

Ethanol (15 mL)

Procedure:

-

In a 250 mL round-bottom flask, place a solution of ethyl cyanoacetate (0.01 mol), the chosen acetophenone derivative (0.01 mol), and elemental sulfur (0.05 mol) in ethanol (15 mL).[8]

-

Subject the reaction mixture to microwave irradiation at 120°C.[8]

-

Monitor the reaction progress using TLC.[8]

-

Once the reaction is complete, purify the crude product.[8]

-

Recrystallize the purified product from hot ethanol and hot water for further purification.[8]

Protocol 3: Solvent-Free Ball-Milling Method

This environmentally friendly approach avoids the use of solvents and often proceeds under catalyst-free conditions.[11]

Materials:

-

Ethyl acetoacetate (0.02 mol)

-

Malononitrile (0.02 mol)

-

Elemental sulfur (0.02 mol)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Place a mixture of ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) into a tempered vial of a planetary ball mill.[11]

-

Mill the mixture for 30 minutes at a rotation speed of 750 rpm.[11]

-

Monitor the reaction progress by taking small aliquots at intervals and analyzing them by TLC.[11]

-

After completion, purify the crude product by recrystallization from ethyl acetate.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Gewald Synthesis

| Method | Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Conventional Heating | Acetone | Ethyl cyanoacetate | Diethylamine, 50°C | 3 hours | 85% | [12][13] |

| Conventional Heating | Ketone | Ethyl cyanoacetate | Diethylamine, 55-65°C | 2 hours | N/A | [4] |

| Microwave-Assisted | Acetophenone derivs. | Ethyl cyanoacetate | 120°C | N/A | 44.17% | [8] |

| Ball-Milling | Ethyl acetoacetate | Malononitrile | Solvent-free, 750 rpm | 30 minutes | High | [11] |

| Ultrasound Irradiation | Ethyl acetoacetate | Ethyl cyanoacetate | Morpholine | 40 minutes | 78% | [14] |

N/A: Not available in the cited source.

Table 2: Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃) | [12][13] |

| ¹³C NMR | (400 MHz, CDCl₃) δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | [12][13] |

| ESI-MS | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M + H]⁺ 186.15 | [12][13] |

| IR (KBr) | ν 3416, 3294 (NH), 2986, 2856 (CH), 1645 (C=O), 1601, 1493 (C=C), 1263 (C-O) cm⁻¹ (for a similar derivative) | [15] |

Visualizations

Gewald Reaction Mechanism

The reaction mechanism initiates with a Knoevenagel condensation between the ketone and the α-cyanoester to form a stable intermediate. The exact mechanism for the addition of elemental sulfur is still under investigation but is thought to proceed through a postulated intermediate, which then cyclizes and tautomerizes to yield the final 2-aminothiophene product.[6]

Caption: The reaction mechanism of the Gewald synthesis.

Experimental Workflow for Gewald Synthesis

The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for the Gewald synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. sciforum.net [sciforum.net]

- 12. journals.iucr.org [journals.iucr.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. heteroletters.org [heteroletters.org]

- 15. asianpubs.org [asianpubs.org]

Application Notes and Protocols for Ethyl 2-aminothiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the versatile synthetic building block, Ethyl 2-aminothiophene-3-carboxylate. This compound is a cornerstone in the synthesis of various heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Application Notes

This compound is a highly functionalized thiophene derivative that serves as a key intermediate in the synthesis of a multitude of bioactive molecules.[1][2][3] Its utility stems from the presence of three reactive centers: the amino group, the ester group, and the thiophene ring itself, which can undergo further substitution.

Key Applications:

-

Synthesis of Thieno[2,3-d]pyrimidines: This is the most prominent application. The amino and ester groups are perfectly positioned for cyclocondensation reactions with various one-carbon synthons (e.g., formamide, formic acid, urea) to construct the pyrimidine ring fused to the thiophene core.[4][5] Thieno[2,3-d]pyrimidines are bioisosteres of purines and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[5][6]

-

Gewald Reaction: this compound and its derivatives are typically synthesized via the Gewald three-component reaction.[7][8] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7][9] This reaction is highly efficient and allows for the creation of a diverse library of substituted 2-aminothiophenes.[7]

-

Synthesis of Schiff Bases: The amino group can readily react with aldehydes to form Schiff bases. These hybrid molecules, combining the thiophene core with an imine linkage, are explored for their potential biological activities.[9]

-

Drug Discovery and Medicinal Chemistry: The thieno[2,3-d]pyrimidine scaffold derived from this building block is a "privileged structure" in drug discovery. It has been incorporated into molecules targeting various biological targets, including tyrosine kinases (e.g., VEGFR-2, FLT3), and has shown potential as anticancer and antimicrobial agents.[5][10]

-

Agrochemical Research: The versatility of this building block extends to agrochemical research for the design of novel pesticides and herbicides.[1]

Experimental Protocols

Herein are detailed protocols for the synthesis of this compound via the Gewald reaction and its subsequent conversion to a thieno[2,3-d]pyrimidine derivative.

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A Gewald Reaction Example)

This protocol describes the synthesis of a substituted this compound from cyclohexanone.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine or triethylamine)[2][9]

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 150 mL of absolute ethanol.[2]

-

Slowly add morpholine (5 mL) or another suitable base to the stirred mixture over a period of 30 minutes at a temperature of 35-40 °C.[9]

-

Heat the reaction mixture to 55-65 °C and maintain stirring for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath or refrigerate overnight to facilitate precipitation of the product.[2][9]

-

Collect the crude product by filtration, wash with cold water (5 mL), and then recrystallize from ethanol to obtain pure Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[9]

Expected Yield: 70-85%[9]

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the cyclization of the previously synthesized aminothiophene to form a thieno[2,3-d]pyrimidine.

Materials:

-

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

-

Formamide

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Place Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) in a round-bottom flask.

-

Add an excess of formamide (e.g., 20 mL).

-

Heat the mixture to reflux (approximately 180-200 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Quantitative Data

Table 1: Yields of this compound Derivatives via Gewald Reaction

| Ketone/Aldehyde | Product | Catalyst/Solvent | Yield (%) | Reference |

| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Morpholine/Methanol | 70-85 | [9] |

| Cyclopentanone | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | Morpholine/Methanol | - | [9] |

| 3-Pentanone | Ethyl 2-amino-4,5-diethylthiophene-3-carboxylate | Diethylamine/Ethanol | - | [12] |

| Acetophenone | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Diethylamine/Ethanol | - | [2] |

Table 2: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine derivative 5 | FLT3 Kinase Inhibition | 32.435 ± 5.5 | [5] |

| Thieno[2,3-d]pyrimidine derivative 18 | VEGFR-2 Kinase Inhibition | 0.084 | [10] |

| Nitro-substituted thiophene derivative | Antibacterial (Bacillus cereus) | Zone of inhibition: 9mm at 200µl/ml | [13] |

| Dichloro-substituted thiophene derivative | Antibacterial (Bacillus cereus) | Zone of inhibition: 11mm at 200µl/ml | [13] |

Visualizations

Caption: Workflow for the Gewald three-component synthesis.

Caption: Synthetic pathway to thieno[2,3-d]pyrimidines.

Caption: Relationship between the building block and its applications.

References

- 1. Ethyl 3-aminothiophene-2-carboxylate [myskinrecipes.com]

- 2. ijpbs.com [ijpbs.com]

- 3. chemimpex.com [chemimpex.com]

- 4. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. Page loading... [guidechem.com]

- 12. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

synthesis of thieno[2,3-d]pyrimidines from Ethyl 2-aminothiophene-3-carboxylate

Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from Ethyl 2-aminothiophene-3-carboxylate

For researchers, scientists, and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of novel therapeutics, exhibiting a wide range of biological activities, including potent kinase inhibition. This document provides detailed application notes and experimental protocols for the synthesis of various thieno[2,3-d]pyrimidine derivatives, commencing from the versatile starting material, this compound.

The synthetic strategies outlined herein encompass the construction of key derivatives such as thieno[2,3-d]pyrimidin-4(3H)-ones, thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, and further functionalized analogues via 4-chloro and 4-amino intermediates. These protocols are designed to be reproducible and scalable, providing a solid foundation for medicinal chemistry and drug discovery programs.

Synthetic Overview

The synthesis of the thieno[2,3-d]pyrimidine core from this compound typically involves the annulation of the pyrimidine ring onto the thiophene backbone. This can be achieved through several cyclization strategies, primarily dictated by the choice of the one-carbon or three-atom synthon used for the pyrimidine ring formation. The general synthetic workflow is depicted below.

Caption: General synthetic workflow for thieno[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot multicomponent reaction for the synthesis of substituted 2-aminothiophenes.[1][2][3]

Materials:

-

Ketone or aldehyde (e.g., cyclohexanone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine or another suitable base (e.g., diethylamine, triethylamine)[3]

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

To this suspension, add the base (e.g., morpholine, 1.0 eq.) dropwise at room temperature.[3]

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to afford the crude this compound.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound with formamide to yield the thieno[2,3-d]pyrimidin-4(3H)-one core structure.[1][5]

Materials:

-

This compound

-

Formamide

Procedure:

-

Place this compound (1.0 eq.) in a round-bottom flask.

-

Add a large excess of formamide (e.g., 10-20 equivalents).

-

Heat the mixture to reflux (typically 180-200 °C) and maintain for 2-4 hours.[5] Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the product.

-

Pour the cooled mixture into ice-water to precipitate the product completely.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol outlines the synthesis of the dione derivative by reacting this compound with urea.[6]

Materials:

-

This compound

-

Urea

Procedure:

-

Thoroughly mix this compound (1.0 eq.) and urea (a large excess, e.g., 5-10 equivalents) in a flask.

-

Heat the mixture in an oil bath at 190-200 °C for 2-3 hours.[6]

-

The reaction mixture will become a melt and then solidify upon completion.

-

Allow the mixture to cool to room temperature.

-

Treat the solid mass with a hot aqueous sodium hydroxide solution to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

-

Collect the precipitate by filtration, wash with water, and dry.

Protocol 4: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

The 4-chloro derivative is a key intermediate for further functionalization, particularly for the introduction of various nucleophiles at the C4 position.[5][7]

Materials:

-

Thieno[2,3-d]pyrimidin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Toluene (optional, as solvent)

Procedure:

-

Suspend thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). Toluene can be used as a co-solvent.[7]

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours, until the reaction is complete as indicated by TLC.[7]

-

Carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue slowly onto crushed ice with vigorous stirring.

-

The 4-chlorothieno[2,3-d]pyrimidine will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.

Protocol 5: Synthesis of 4-Aminothieno[2,3-d]pyrimidines

This protocol describes the nucleophilic substitution of the 4-chloro group with an amine.[7]

Materials:

-

4-Chlorothieno[2,3-d]pyrimidine

-

Desired amine (primary or secondary)

-

Solvent (e.g., N,N-dimethylformamide - DMF, isopropanol)

-

Base (optional, e.g., triethylamine, diisopropylethylamine)

Procedure:

-

Dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as DMF.

-

Add the desired amine (1.0-1.2 eq.). A base can be added to scavenge the HCl generated.

-

Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine, for several hours. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

The 4-aminothieno[2,3-d]pyrimidine derivative will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various thieno[2,3-d]pyrimidine derivatives.

Table 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | Neat | 190-200 | 3 | 85 | [5] |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Formamide | Neat | Reflux | 4 | 78 | [1] |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | Neat | 180 | 2 | 90 | [8] |

Table 2: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | Neat | 110 | 2 | 90 | [7] |

| 4-Chlorothieno[2,3-d]pyrimidine | Methylamine | DMF | 155 | 3 | 54 | [7] |

| 4-Chlorothieno[2,3-d]pyrimidine | Aniline | Isopropanol | Reflux | 6 | 82 | [6] |

| This compound | Urea | Neat | 200 | 2 | 75 | [6] |

Biological Significance and Signaling Pathways

Thieno[2,3-d]pyrimidines are prominent scaffolds in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and migration. Two notable targets are FMS-like tyrosine kinase 3 (FLT3) and Rho-associated coiled-coil containing protein kinase (ROCK).

FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of the receptor, promoting uncontrolled cell growth. Thieno[2,3-d]pyrimidine derivatives have been developed as potent FLT3 inhibitors.[1][8]

Caption: FLT3 signaling pathway and its inhibition.

ROCK Signaling Pathway

ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer and cardiovascular disorders. Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors.[9][10]

Caption: ROCK signaling pathway and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 2-Aminothiophene-3-carboxylate in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Introduction: Ethyl 2-aminothiophene-3-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and an ester functionality on a thiophene core, make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to aid researchers in their drug discovery endeavors.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data: In Vitro Cytotoxicity of Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Derivative 1 | HeLa (Cervical Cancer) | 1.1 - 4.7 | [1] |

| Thiophene Derivative 1 | L1210 (Murine Leukemia) | 1.1 - 4.7 | [1] |

| Thiophene Derivative 1 | CEM (Human T-lymphoblastoid Leukemia) | 1.1 - 4.7 | [1] |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 (µg/mL) | [2] |

| Compound 480 | Hep G2 (Liver Cancer) | 33.42 (µg/mL) | [2] |

| Compound 471 | HeLa (Cervical Cancer) | 23.79 (µg/mL) | [2] |

| Compound 471 | Hep G2 (Liver Cancer) | 13.34 (µg/mL) | [2] |

| TP 5 | HepG2 (Liver Cancer) | <30.0 (µg/mL) | [3] |

| TP 5 | SMMC-7721 (Liver Cancer) | <30.0 (µg/mL) | [3] |

| Thiophene Carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | [4] |

| Thiophene Carboxamide 2d | Hep3B (Liver Cancer) | 8.85 | [4] |

| Thiophene Carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | [4] |

Antimicrobial Applications

The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents. This compound serves as a key intermediate for the synthesis of novel compounds with potent activity against a variety of bacterial and fungal pathogens.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Thiophene-Isoxazole LK7 | Staphylococcus aureus | 6.75 | [5] |

| Thiophene-Isoxazole PUB9 | Staphylococcus aureus | < 125 | [5] |

| Thiophene-Isoxazole PUB9 | Pseudomonas aeruginosa | 125 - 250 | [5] |

| Thiophene-Isoxazole PUB9 | Candida albicans | 125 - 250 | [5] |

| Tetrahydrobenzothiophene 3b | Escherichia coli | 1.11 (µM) | [6] |

| Tetrahydrobenzothiophene 3b | Pseudomonas aeruginosa | 1.00 (µM) | [6] |

| Tetrahydrobenzothiophene 3b | Salmonella | 0.54 (µM) | [6] |

| Tetrahydrobenzothiophene 3k | Pseudomonas aeruginosa | 0.61 (µM) | [6] |

| Tetrahydrobenzothiophene 3k | Salmonella | 0.73 (µM) | [6] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [7] |

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases. Derivatives of this compound have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Activity

| Compound | Assay | Inhibition (%) | Reference |

| 2-Amino-thiophene derivative 15 | Carrageenan-induced paw edema (50 mg/kg) | 58.46 | [8] |

| Ibuprofen (Standard) | Carrageenan-induced paw edema | - | [9] |

| Thiophene derivative 1c | Carrageenan-induced paw edema | - | [9] |

Experimental Protocols

Synthesis Protocol: Gewald Reaction for this compound Derivatives

The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[10]

Materials:

-

Appropriate ketone or aldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Solvent (e.g., ethanol, methanol)[12]

Procedure:

-

To a stirred mixture of the ketone/aldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

-

Slowly add the base catalyst (0.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for a period ranging from a few hours to overnight.[12]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the precipitate by filtration and wash it with a cold solvent (e.g., ethanol).

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.[11]

Caption: General workflow for the Gewald synthesis.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiophene derivative compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[13]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[13]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[13]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[13]